Positional Isomer Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Benzyl Substitution Pattern
CAS 89660-78-6 (3,4-dichloro isomer) and CAS 89660-77-5 (2,4-dichloro isomer) share identical molecular formula (C₁₁H₉Cl₂NO₂S), molecular weight (290.17), computed LogP (4.12), and PSA (71.56 Ų), making them indistinguishable by bulk property filtering alone . However, the 3,4-dichloro arrangement positions both chlorine atoms on adjacent carbons of the benzyl ring, creating a contiguous electron-withdrawing region with a distinct dipole moment orientation relative to the 2,4-substitution pattern where chlorines are meta to each other. This positional difference alters the molecular electrostatic potential surface accessible for protein-ligand interactions, hydrogen bond acceptor geometry, and potential halogen bonding contacts. This is a structural differentiation, not merely a property differentiation.
| Evidence Dimension | Benzyl ring chlorine substitution position (positional isomerism) |
|---|---|
| Target Compound Data | 3,4-Dichloro substitution; contiguous Cl atoms; MW 290.17; LogP 4.12; PSA 71.56 Ų |
| Comparator Or Baseline | CAS 89660-77-5: 2,4-Dichloro substitution; non-contiguous Cl atoms; MW 290.17; LogP 4.12; PSA 71.56 Ų |
| Quantified Difference | Identical bulk descriptors (ΔMW = 0; ΔLogP = 0; ΔPSA = 0); differentiated only by chlorine topology and resulting electrostatic potential surface |
| Conditions | Computed physicochemical properties from ChemSrc database; electrostatic potential inferred from quantum mechanical principles of positional isomerism |
Why This Matters
Procuring the correct positional isomer is essential when screening against biological targets where chlorine position determines binding complementarity; the two isomers cannot be substituted without risking false-negative or false-positive screening outcomes.
